molecular formula C19H14N4OS B2654813 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 732271-57-7

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B2654813
CAS No.: 732271-57-7
M. Wt: 346.41
InChI Key: ATNIDAMKQOYDNF-UHFFFAOYSA-N
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Description

This compound features a biphenyl-4-yl group linked via an ethanone bridge to a 1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl moiety. The sulfanyl (S-) linkage may enhance metabolic stability compared to oxygen-based analogs, while the biphenyl group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

1-(4-phenylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-17(11-25-19-16-10-22-23-18(16)20-12-21-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIDAMKQOYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the biphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. Subsequent reactions introduce the biphenyl group and the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making this compound a potential therapeutic agent for various cancers.

Case Study:
A study demonstrated that derivatives of the compound effectively inhibited CDK2 activity in vitro, leading to apoptosis in cancer cell lines. Molecular docking studies suggested favorable binding interactions between the compound and the CDK2 enzyme, indicating its potential as a targeted anticancer therapy .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Its derivatives have been evaluated for their effectiveness against resistant strains, highlighting their potential role in combating antibiotic resistance.

Case Study:
In vitro studies revealed that certain derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. These findings support the exploration of this compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. In particular, it has been studied as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways associated with various hematological malignancies.

Case Study:
Research has shown that this compound can effectively inhibit Btk activity, leading to reduced survival signals in chronic lymphocytic leukemia (CLL) cells. This inhibition promotes apoptosis and disrupts cell adhesion to the tumor microenvironment .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. Recent advancements have introduced more efficient synthetic routes that minimize hazardous reagents.

Comparison Table: Structural Similarities and Biological Activities

Compound NameStructural FeaturesBiological Activity
5-Amino-2-(2-bromophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-oneBromophenyl substitutionAntimicrobial
6-Methyl-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMethyl group at position 6Anticancer
7-Hydroxy-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHydroxy group at position 7Anti-inflammatory

This table illustrates how variations in substituents can lead to differing biological activities among compounds related to this compound.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as kinases. The pyrazolo[3,4-d]pyrimidine moiety mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which is crucial for the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituents

The target compound’s key structural elements are compared to analogs in Table 1:

Compound Name Core Structure Substituents/Linkages Molecular Weight (g/mol) Reference
1-(Biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone Pyrazolo[3,4-d]pyrimidine Biphenyl-4-yl, sulfanyl-ethanone ~365.4 (estimated) [Synthesis: 1,2]
2-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)propanamide Pyrazolo[3,4-d]pyrimidine Propanamide, sulfanyl 223.25
1-(4-Chlorophenyl)-2-[4-[[1-[4-(methylsulfonyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy]...* Pyrazolo[3,4-d]pyrimidine Chlorophenyl, piperidinyloxy, trifluoroacetate ~654.1
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... Pyrazolo[3,4-d]pyrimidine Methanesulfonyl-phenyl, pyridinyl-ethanone ~550–600 (estimated)

*Truncated name for clarity; full name in .

Key Observations :

  • Linkage Type : The sulfanyl (-S-) group in the target compound contrasts with oxy (-O-) linkages in analogs from and . Sulfanyl groups may confer greater resistance to oxidative metabolism compared to ethers .
  • In contrast, compounds with methanesulfonyl or trifluoroacetate groups () may improve solubility or introduce electron-withdrawing effects .
  • Functional Groups: The propanamide derivative () replaces ethanone with an amide, introducing hydrogen-bonding capabilities that could alter pharmacokinetics .

Biological Activity

1-(Biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and kinase inhibition. The compound's structure incorporates a biphenyl moiety and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their diverse pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazolo[3,4-d]pyrimidine core. Various methods have been explored for synthesizing related compounds, often focusing on optimizing yield and purity while minimizing environmental impact. For instance, one study detailed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through palladium-catalyzed cross-coupling reactions, highlighting the importance of reaction conditions in achieving desired products .

Antitumor Activity

Studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For example, a derivative similar to this compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent . This suggests that the compound may induce apoptosis effectively in cancer cell lines.

Flow cytometric analyses revealed that compounds with similar structures can significantly induce apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins . In particular, compounds were shown to increase the BAX/Bcl-2 ratio, indicating a shift towards apoptosis .

Kinase Inhibition

The compound also demonstrates inhibitory activity against various kinases. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate serine-threonine kinases such as p70S6K and Akt . These kinases play crucial roles in cell proliferation and survival pathways, making them significant targets for cancer therapy.

Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1A5492.24Induces apoptosis via BAX/Bcl-2 ratio increase
Study 2HepG21.74Inhibits proliferation through kinase modulation
Study 3MCF-79.20Apoptotic induction confirmed via flow cytometry

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